molecular formula C19H21N3O4S B2747357 N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide CAS No. 922105-04-2

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2747357
CAS No.: 922105-04-2
M. Wt: 387.45
InChI Key: JGLRTLVMONYEEM-UHFFFAOYSA-N
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Description

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide group, which is common in many drugs.

Mechanism of Action

The mechanism of action of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with pathways such as DNA synthesis or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Also used for its antimicrobial activity.

Uniqueness

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of a quinoline core and a sulfonamide group, which may confer a distinct set of biological activities compared to other similar compounds.

Biological Activity

N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H22N2O2
Molecular Weight322.41 g/mol
LogP3.6378
Polar Surface Area38.493 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

1. Antimicrobial Activity

Research has shown that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. A study on sulfamoyl derivatives indicated that modifications at the phenyl ring significantly influenced their effectiveness against bacterial strains such as Bacillus subtilis and Aspergillus niger .

The following table summarizes the antimicrobial activity findings:

Compound IDStrainMinimum Inhibitory Concentration (MIC)
4aBacillus subtilis>100 µg/mL
4bAspergillus niger>100 µg/mL
4eBacillus subtilis25 µg/mL
4fAspergillus niger50 µg/mL

These results suggest that specific substituents on the phenyl ring enhance antimicrobial potency.

2. Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. This compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have indicated that similar compounds can inhibit topoisomerase enzymes, which play a critical role in DNA replication and repair .

In vitro studies demonstrated that certain quinoline derivatives induced apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.

3. Enzyme Inhibition

The mechanism of action for this compound involves interaction with specific enzymes. For example, it has been noted to inhibit enzymes such as carbonic anhydrase and various kinases that are crucial in metabolic pathways .

Case Studies

A notable study focused on the synthesis and evaluation of related compounds for their biological activities. The researchers synthesized a series of sulfamoyl derivatives and evaluated their enzyme inhibition capabilities against carbonic anhydrase. The results indicated that certain modifications significantly increased inhibition potency compared to standard inhibitors .

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-22-18-10-7-16(12-14(18)4-11-19(22)24)21-27(25,26)17-8-5-15(6-9-17)20-13(2)23/h5-10,12,21H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLRTLVMONYEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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